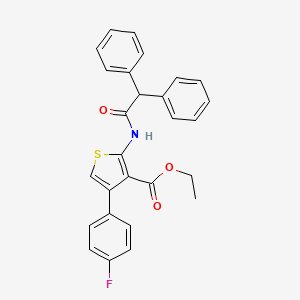
3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, also known by its CAS number 51371-47-2, is an organic compound. It finds applications in the industrial field of fragrance and flavor manufacturing. With its unique aromatic odor, it is commonly used as an ingredient in perfumes, flavorings, and fragrances, imparting distinct olfactory characteristics to products .
Preparation Methods
The synthetic routes and reaction conditions for this compound may vary, but industrial production methods typically involve the following steps:
Purification: After synthesis, purification techniques such as recrystallization or column chromatography are employed to obtain a pure product.
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly documented. Major products formed from these reactions would depend on the specific reaction type and starting materials.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and interactions with other compounds.
Biology: Exploring its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic uses.
Industry: Utilizing its aromatic properties in fragrance and flavor formulations.
Mechanism of Action
Unfortunately, specific molecular targets and pathways involved in its effects remain undisclosed. Further research is needed to elucidate its mechanism of action.
Comparison with Similar Compounds
While no direct comparisons are available in the provided sources, it’s essential to explore related compounds to highlight its uniqueness. Researchers may investigate structurally similar molecules to draw meaningful comparisons.
Properties
Molecular Formula |
C13H13N7OS |
|---|---|
Molecular Weight |
315.36 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H13N7OS/c1-9-16-17-13(22-9)15-12(21)7-4-10-2-5-11(6-3-10)20-8-14-18-19-20/h2-3,5-6,8H,4,7H2,1H3,(H,15,17,21) |
InChI Key |
YBIFZBCNNIUWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12156224.png)
![6'-butyl-10'-methyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12156228.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12156231.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156236.png)

![1,3-Dimethyl-5-[(2-methylphenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B12156242.png)
![2-Methyl-4-(phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12156249.png)
![N-{3-[(4-phenylpiperazin-1-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12156254.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12156270.png)

![2-(4-Butoxyphenyl)-5-[3-methoxy-4-(pentyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156282.png)
![2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12156287.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12156295.png)
![4-phenyl-N-[3-(pyridin-4-ylcarbamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B12156299.png)
